(E)-5-acetamido-2-(acetoxymethyl)-6-(((2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
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Description
(E)-5-acetamido-2-(acetoxymethyl)-6-(((2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C31H35N3O11 and its molecular weight is 625.631. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis Applications
The study by Pretto et al. (2019) demonstrates the synthetic versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This chemoselective methodology produced twenty products in moderate to good yields (up to 87%), highlighting its potential for creating a variety of biologically active compounds (Pretto et al., 2019).
Sialidase Inhibition for Antiviral Research
Smith et al. (1999) described the synthesis and evaluation of 4H-pyran 6-ether and ketone derivatives as inhibitors of influenza virus sialidase. These compounds exhibited good inhibitory activity with selectivity for influenza A sialidase, showcasing the therapeutic potential of pyran-based compounds in antiviral research (Smith et al., 1999).
Heterocyclic Compound Synthesis
Research by Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives. This work contributes to the understanding of how pyran-based compounds can be utilized to create diverse heterocyclic structures with potential applications in medicinal chemistry and drug design (Harb et al., 1989).
Antioxidant Activity of Coordination Complexes
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), demonstrating significant antioxidant activity. This research highlights the potential of pyran and related compounds in developing antioxidant agents (Chkirate et al., 2019).
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(E)-[1-[2-(4-methylphenoxy)ethyl]-2-oxoindol-3-ylidene]amino]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O11/c1-17-10-12-22(13-11-17)40-15-14-34-24-9-7-6-8-23(24)26(30(34)39)33-45-31-27(32-18(2)35)29(43-21(5)38)28(42-20(4)37)25(44-31)16-41-19(3)36/h6-13,25,27-29,31H,14-16H2,1-5H3,(H,32,35)/b33-26+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQNUABAYWLNAQ-MHTZHOPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=NOC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3/C(=N\OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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